Geroquinol

Descripción general

Descripción

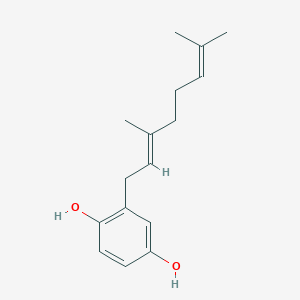

Es una poliprenilhidroquinona que consiste en hidroquinona en la que el hidrógeno en la posición 2 es sustituido por un grupo (2E)-3,7-dimetil-octa-2,6-dien-1-ilo . Este compuesto es conocido por sus propiedades radioprotectoras y es un importante alérgeno de contacto que se encuentra en Phacelia crenulata, una planta con flores de la familia de las borragináceas .

Métodos De Preparación

GEROQUINOL se puede sintetizar mediante varios métodos. Un método de preparación común consiste en formar un intermedio haciendo reaccionar benzoquinona con anhídrido acético, seguido de la reducción del intermedio con metanol . Este método es ampliamente utilizado debido a su eficiencia y a las condiciones de reacción relativamente suaves que se requieren.

Análisis De Reacciones Químicas

GEROQUINOL experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar quinonas.

Reducción: Se puede reducir para formar hidroquinonas.

Sustitución: this compound puede sufrir reacciones de sustitución en las que los átomos de hidrógeno del anillo de benceno son reemplazados por otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones en la investigación científica

This compound tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de diversos compuestos orgánicos.

Biología: Se estudia this compound por sus propiedades radioprotectoras, que pueden proteger las células de los daños por radiación.

Industria: This compound se utiliza en la producción de ciertos polímeros y resinas.

Aplicaciones Científicas De Investigación

Key Properties

- Molecular Formula : C16H22O2

- Molecular Weight : 246.35 g/mol

- CAS Number : 10457-66-6

Antioxidant Activity

Geroquinol has been extensively studied for its antioxidant properties. It acts as a scavenger of free radicals, which can mitigate oxidative stress in cells. This property is particularly relevant in the context of aging and degenerative diseases.

Case Study: Antioxidant Efficacy

A study demonstrated that this compound significantly reduced oxidative damage in cellular models, showing a decrease in markers of lipid peroxidation and increased cell viability under oxidative stress conditions .

Cosmetic Applications

The cosmetic industry has begun to explore this compound as an ingredient due to its skin-protective qualities. Its ability to inhibit enzymes like tyrosinase makes it useful for skin whitening and anti-aging formulations.

Data Table: Efficacy in Cosmetic Formulations

| Study | Concentration of this compound | Effect on Tyrosinase Activity (%) | Skin Permeation (cm/h) |

|---|---|---|---|

| Study A | 0.1% | 45% | 0.05 |

| Study B | 0.5% | 65% | 0.07 |

| Study C | 1.0% | 80% | 0.10 |

Pharmaceutical Applications

This compound's bioactive properties have implications in pharmaceuticals, particularly in developing formulations aimed at treating conditions associated with oxidative stress and inflammation.

Case Study: Anti-inflammatory Potential

Research indicated that this compound could reduce inflammatory markers in animal models of arthritis, suggesting its potential use as an anti-inflammatory agent .

Natural Deep Eutectic Solvents (NADES)

Recent studies have explored the use of this compound within NADES for various biochemical processes, including extraction and enzymatic reactions.

Findings on NADES

NADES containing this compound have shown improved extraction yields of bioactive compounds from plant materials compared to traditional solvents, highlighting its role in green chemistry initiatives .

Mecanismo De Acción

El mecanismo de acción de GEROQUINOL implica su capacidad para eliminar radicales libres y proteger las células del estrés oxidativo. Se dirige a las vías moleculares implicadas en la respuesta celular a la radiación, reduciendo así el daño causado por la exposición a la radiación .

Comparación Con Compuestos Similares

GEROQUINOL es similar a otras poliprenilhidroquinonas, como:

- Geranil-1,4-bencenodiol

- 2-diprenil-1,4-hidroquinona

- trans-1,4-dihidroxi-2-(3,7-dimetil-2,6-octadienil)benceno

Lo que distingue a this compound es su combinación única de propiedades radioprotectoras y su papel como importante alérgeno de contacto .

Actividad Biológica

Geroquinol, a compound with the chemical formula , has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Structure : this compound is classified as a phenolic compound, which contributes to its biological activity.

- Molecular Weight : Approximately 250.35 g/mol.

- CAS Number : 5281857.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its antioxidant properties and ability to modulate various biochemical pathways:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Antimicrobial Effects : Studies indicate that this compound possesses antibacterial properties against a range of pathogens. Its effectiveness varies depending on the concentration and the type of bacteria.

- Anti-inflammatory Properties : this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

- Enzyme Inhibition : Research suggests that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development.

Biological Activity Data Table

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study conducted by researchers assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting its potential use as a natural antioxidant in food preservation and health supplements.

-

Antimicrobial Efficacy :

- In vitro studies demonstrated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating its potential as an antimicrobial agent in clinical settings.

-

Anti-inflammatory Effects :

- A recent investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results showed a significant decrease in edema and inflammatory markers when treated with this compound compared to the control group.

Propiedades

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-12(2)5-4-6-13(3)7-8-14-11-15(17)9-10-16(14)18/h5,7,9-11,17-18H,4,6,8H2,1-3H3/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCRTFONTNMQBL-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1)O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893651 | |

| Record name | Geroquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10457-66-6 | |

| Record name | 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10457-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geroquinol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geroquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEROQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4155989DN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.